3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol

Conformational analysis X-ray crystallography Scaffold design

Replace des-hydroxy scaffolds (CAS 280-75-1) lacking stereochemical control with this fully saturated (Fsp³=1.0) bicyclic intermediate. The C-9 hydroxyl enables aryl ether attachment while the 3-oxa bridge ensures chair-chair conformation (X-ray confirmed, ΔE=1.50 kcal/mol). - **Key advantage over 3-thia analogs:** Predictable geometry vs. chair-boat forms - **Stereochemical precision:** Use (9-syn) isomer (CAS 785762-60-9) to avoid chiral chromatography - **Process-friendly salts:** HCl salt (CAS 2555249-91-5) improves aqueous solubility & stability at 2-8°C

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1246187-79-0
Cat. No. B3093545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol
CAS1246187-79-0
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1C2COCC(C2O)CN1
InChIInChI=1S/C7H13NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-9H,1-4H2
InChIKeyUGQYYCAVFWFHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol: Bicyclic Building Block Overview


3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol (CAS 1246187-79-0) is a bicyclic heterocyclic compound containing both oxygen (3-oxa) and nitrogen (7-aza) atoms within a [3.3.1]nonane framework, with a secondary alcohol at the C-9 bridge position. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g/mol), and it possesses 2 hydrogen bond donors, 3 hydrogen bond acceptors, a calculated logP of −1.11, and an Fsp³ value of 1.0, signifying complete carbon saturation . The compound serves as a key synthetic intermediate in the preparation of GPR119 agonists for type 2 diabetes, orexin receptor modulators, and antiarrhythmic agents, and is supplied commercially at ≥95% purity with related stereochemically defined forms including the (9-syn) isomer (CAS 785762-60-9), the monohydrochloride salt (CAS 2555249-91-5), and the acetate salt (CAS 1443980-27-5) .

Why Generic Substitution Fails for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol


Within the 3,7-diheterabicyclo[3.3.1]nonane family, the identity of the heteroatom at position 3 (O vs. S vs. N) and the presence or absence of the C-9 hydroxyl group produce fundamentally different conformational preferences, hydrogen-bonding capacities, and lipophilicity profiles that cannot be interchanged without altering downstream molecular recognition. X-ray crystallographic evidence demonstrates that the 3-oxa analogs adopt a chair-chair conformation in the solid state, whereas the corresponding 3-thia analogs crystallize in a rare chair-boat form [1]. The C-9 hydroxyl group contributes an additional hydrogen bond donor and acceptor beyond what the des-hydroxy parent scaffold (CAS 280-75-1) offers, while simultaneously lowering logP by approximately 0.87 log units . These differences directly impact the pharmacokinetic and pharmacodynamic behavior of final drug candidates derived from this scaffold, making generic substitution scientifically indefensible in lead optimization programs where conformational pre-organization and H-bond inventory are critical design parameters.

Quantitative Differentiation Evidence


Solid-State Conformation: Chair-Chair vs. Chair-Boat

X-ray diffraction analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol demonstrated that the solid-state bicyclic oxygen-containing alcohol exists exclusively in the chair-chair conformation. In contrast, the corresponding sulfur-containing analog, 7-benzyl-9-(4-N,N′-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, crystallized in a rare stable chair-boat form with trigonal nitrogen, a conformation previously undocumented for this class [1]. This head-to-head crystallographic comparison establishes that the heteroatom at position 3 (O vs. S) is the decisive factor governing the global conformation of the bicyclic framework in the solid state.

Conformational analysis X-ray crystallography Scaffold design

Conformational Energy Barrier Between Chair-Chair and Boat-Chair

Single-point energy calculations at the MP4/6-31G level for the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one system revealed an energy difference of only ΔE = 1.497 kcal/mole between the chair-chair (CC) and boat-chair (BC) conformers [1]. This small energy gap implies that solution-phase conformational equilibria are finely balanced and can be shifted by substitution at C-9. In 7-(3-butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, the 9-OH group produces a 1:1 mixture of two stereoisomeric alcohols: one in a double chair conformation with an equatorial hydroxyl group, and the other in a chair-boat conformation with an axial hydroxyl group engaged in an intramolecular hydrogen bond with the nitrogen lone pair [2].

Computational chemistry Conformational analysis Ab initio calculations

Hydrogen Bond Inventory vs. Des-Hydroxy Scaffold

The presence of the C-9 secondary alcohol in 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (CAS 1246187-79-0) increases the hydrogen bond donor count from 1 to 2 and the hydrogen bond acceptor count from 2 to 3 compared to the des-hydroxy parent scaffold 3-oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1) . This modification fundamentally alters the compound's capacity for intermolecular interactions with biological targets, solvents, and formulation excipients. By contrast, the 3-thia analog (3-thia-7-azabicyclo[3.3.1]nonane, CAS 329-95-3) possesses a higher topological polar surface area of 37.33 Ų versus 21.26 Ų for the 3-oxa parent , but lacks the additional HBD contributed by the 9-OH group.

Physicochemical properties Hydrogen bonding Medicinal chemistry

GPR119 Agonist Potency: Syn vs. Anti Stereochemistry

Isopropyl carbamate derivatives at the N-7 position of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, bearing a 5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl ether at C-9, display stereochemistry-dependent GPR119 agonist activity. The 9-syn isomer (CHEMBL1766082, BDBM50341310) exhibited an EC₅₀ of 228 nM at rat GPR119 expressed in HEK293 cells, while the 9-anti isomer showed an EC₅₀ of 227 nM under identical assay conditions [1][2]. Against human GPR119 in HEK293 cells, one of these stereoisomers achieved an EC₅₀ of 65 nM, representing a ~3.5-fold improvement in potency relative to the rat receptor [1]. A structurally distinct analog, 1-methylcyclopropyl syn-9-[[6-[(2-chloro-4-cyanophenyl)amino]-5-fluoro-4-pyrimidinyl]oxy]-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, reached an EC₅₀ of 10 nM at human GPR119, demonstrating that scaffold optimization can yield low-nanomolar agonists [3].

GPR119 agonism Type 2 diabetes Stereochemistry-activity relationship

Stereochemical Purity and Salt Form Availability

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol is commercially available in multiple defined forms that facilitate reproducible synthetic workflows: the racemic mixture (CAS 1246187-79-0, ≥95% purity), the stereochemically defined (9-syn) isomer (CAS 785762-60-9, ≥98% purity), the monohydrochloride salt (CAS 2555249-91-5), and the acetate salt (CAS 1443980-27-5) . In contrast, the des-hydroxy parent 3-oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1) and the 3-thia analog (CAS 329-95-3) lack the C-9 stereocenter and the associated salt-forming hydroxyl functionality, limiting options for stereochemical control and salt-based physicochemical optimization . The density of the target compound (1.147 ± 0.06 g/cm³) is higher than that of the parent scaffold (0.995 ± 0.06 g/cm³), reflecting the additional mass and hydrogen-bonding capacity of the hydroxyl group .

Stereochemistry Salt selection Process chemistry

Basicity Profile: 3-Oxa vs. Bispidine Scaffold

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold contains a single basic nitrogen center (pKa predicted ~7.1–8.0 for N-benzyl derivatives), whereas the all-nitrogen analog bispidine (3,7-diazabicyclo[3.3.1]nonane, CAS 280-74-0) possesses two basic amine centers with experimentally determined pKa values of 9.85 and 8.24 in aqueous solution at 25 °C [1]. The replacement of one nitrogen by oxygen in the 3-oxa scaffold reduces the number of ionizable centers from two to one and substantially lowers the overall basicity, resulting in a lower fraction of positively charged species at physiological pH. This mono-basic character, combined with the neutral oxygen bridge, produces a fundamentally different ionization and metal-coordination profile compared to bispidine, which is extensively employed as a tetradentate ligand for transition metals [1].

Basicity Ionization Scaffold comparison

High-Impact Applications of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol


GPR119 Agonist Lead Optimization for Type 2 Diabetes

Medicinal chemistry teams pursuing glucose-dependent insulinotropic receptor (GPR119) agonists can utilize 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol as a conformationally constrained core scaffold. The C-9 hydroxyl group serves as the attachment point for aryl ether pharmacophores, and the syn vs. anti stereochemistry at C-9 directly influences agonist potency, with human GPR119 EC₅₀ values ranging from 65 nM to 10 nM for optimized derivatives [1][2]. The chair-chair conformational preference of the 3-oxa scaffold, confirmed by X-ray crystallography, ensures predictable spatial orientation of the C-9 substituent relative to the N-7 carbamate or amide moiety [3]. Procurement of the stereochemically defined (9-syn) isomer (CAS 785762-60-9) is recommended for SAR studies requiring single-enantiomer starting material.

Conformation-Guided Fragment-Based Drug Design

The low conformational energy barrier (ΔE = 1.497 kcal/mole between chair-chair and boat-chair conformers) makes the 3-oxa-7-azabicyclo[3.3.1]nonane system an attractive scaffold for fragment-based drug discovery where conformational sampling is a critical parameter [1]. Unlike the 3-thia analog, which crystallizes in a chair-boat form and may present unpredictable conformational behavior in the binding pocket [2], the 3-oxa scaffold provides a reliably chair-chair geometry in the solid state. The fully saturated carbon framework (Fsp³ = 1.0) and the presence of both H-bond donor and acceptor functionality at C-9 make this building block suitable for fragment libraries targeting protein-protein interactions or central nervous system targets where three-dimensionality correlates with clinical success [3].

Process Chemistry Scale-Up with Pre-Formed Salt

Process chemists scaling up synthetic routes to GPR119 agonists or orexin receptor modulators can bypass the free-basing step by directly employing the monohydrochloride salt (CAS 2555249-91-5), which offers improved handling, storage stability at 2–8 °C, and enhanced aqueous solubility compared to the free base [1]. The availability of the (9-syn) isomer in ≥98% purity eliminates the need for chiral chromatographic separation of diastereomeric intermediates, a significant advantage over the des-hydroxy parent scaffold (CAS 280-75-1) which lacks a stereocenter and offers no such stereochemical control [2]. The lower logP (−1.11 vs. −0.24 for the parent) also facilitates aqueous workup and purification under environmentally preferred solvent conditions [3].

Differentiation from Bispidine-Based Ligands

For inorganic and bioinorganic chemists designing metal complexes, the 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol scaffold provides a mono-basic framework (one ionizable nitrogen) with a neutral oxygen bridge, contrasting sharply with bispidine (3,7-diazabicyclo[3.3.1]nonane), which is di-basic (pKa 9.85 and 8.24) and forms strong tetradentate complexes with Cu(II), Fe(II), and other transition metals [1]. The 3-oxa scaffold is therefore unsuitable as a bispidine replacement in metal coordination applications but is preferred when metal chelation must be avoided, such as in central nervous system drug candidates where unintended metal binding could contribute to off-target toxicity. The C-9 hydroxyl group additionally provides a spectroscopic handle (O–H stretching frequency shifts upon hydrogen bonding) for probing intramolecular interactions by IR spectroscopy [2].

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